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Compound of Interest

Compound Name: 9-Mesityl-10-methylacridinium

Cat. No.: B1239669

An overview of the application of 9-Mesityl-10-methylacridinium as a photocatalyst in anti-
Markovnikov hydroamination reactions, detailing the reaction mechanism, experimental
protocols, and substrate scope. This document is intended for researchers, scientists, and
professionals in drug development seeking to utilize this metal-free catalytic system.

Introduction

The direct addition of an N-H bond across a carbon-carbon double bond (hydroamination) is a
highly atom-economical method for synthesizing valuable nitrogen-containing compounds.[1]
While many traditional methods favor Markovnikov selectivity, accessing the anti-Markovnikov
product has been a significant challenge.[1] The development of an organic photoredox system
utilizing 9-Mesityl-10-methylacridinium tetrafluoroborate provides a mild, metal-free approach
to achieve anti-Markovnikov hydroamination of alkenes with complete regioselectivity.[1][2][3]
This method is applicable to both intramolecular and intermolecular transformations, offering a
versatile tool for the synthesis of nitrogen heterocycles and linear amines.[1][4]

The reaction is promoted by visible light and employs a catalytic amount of the acridinium salt
and a hydrogen atom transfer (HAT) agent, typically thiophenol or diphenyl disulfide.[1][2][3]
This system operates through the generation of an alkene radical cation intermediate, which
dictates the anti-Markovnikov regiochemical outcome.[2][3]

Catalytic Mechanism
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The reaction is initiated by the excitation of the 9-Mesityl-10-methylacridinium catalyst (Mes-
Acr*) with visible light (approx. 450 nm) to its excited state (Mes-Acr*)*.[1] This powerful
photooxidant then engages in a single-electron transfer (SET) with the alkene substrate to form
an alkene radical cation. The amine nucleophile subsequently adds to the terminal carbon of
the alkene in an anti-Markovnikov fashion. The resulting radical intermediate is then quenched
by a hydrogen atom transfer (HAT) from a co-catalyst like thiophenol (PhSH). This step yields
the desired hydroaminated product and a thiyl radical (PhSe). The catalytic cycle is completed
when the thiyl radical oxidizes the reduced acridinyl radical (Mes-Acre) back to its ground state
(Mes-Acr*), regenerating the photocatalyst.[2][3]
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Caption: Proposed mechanism for the photocatalytic anti-Markovnikov hydroamination.
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Experimental Protocols

The following are general procedures for conducting intra- and intermolecular anti-Markovnikov
hydroamination reactions. Researchers should optimize conditions based on their specific
substrates.

General Workflow

Caption: General experimental workflow for the hydroamination reaction.

Protocol 1: Intramolecular Hydroamination of
Unsaturated Amines[1]

Materials:

9-Mesityl-10-methylacridinium tetrafluoroborate (Photocatalyst, 1-2 mol%)

Thiophenol (HAT donor, 10-20 mol%)

Unsaturated amine substrate (1.0 equiv)

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN), 0.05-0.1 M)

Flame-dried reaction vial with a magnetic stir bar

Blue LED lamp (450 nm)
Procedure:

e To a flame-dried vial, add the unsaturated amine (1.0 equiv), 9-Mesityl-10-
methylacridinium tetrafluoroborate (e.g., 0.01 equiv), and a magnetic stir bar.

o Seal the vial with a septum and purge with dry nitrogen or argon for 15 minutes.
o Add the anhydrous solvent via syringe, followed by the thiophenol (e.g., 0.1 equiv).

» Place the vial approximately 2-5 cm from a 450 nm blue LED lamp and begin vigorous
stirring.
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e Monitor the reaction by TLC or GC-MS until the starting material is consumed.

e Upon completion, quench the reaction by adding a small amount of a radical scavenger like
TEMPO.

e Concentrate the reaction mixture in vacuo.

 Purify the residue by flash column chromatography on silica gel to obtain the desired
heterocyclic product.

Protocol 2: Intermolecular Hydroamination of Alkenes[4]

Materials:

9-Mesityl-10-methylacridinium tetrafluoroborate (Photocatalyst, 1.0 mol%)
o Diphenyl disulfide ((PhS)z, HAT co-catalyst, 10 mol%)

e Amine nucleophile (e.g., triflamide, heterocyclic amine) (1.5 equiv)

o Alkene substrate (1.0 equiv)

e 2,6-Lutidine (Base, 25 mol%)

e Anhydrous Dichloromethane (DCM), sparged with N2 for 15 min (to achieve ~0.5 M
concentration of alkene)

o Flame-dried reaction vial with a magnetic stir bar

Blue LED lamp (450 nm)
Procedure:

e To a flame-dried 2-dram vial, add a magnetic stir bar, 9-Mesityl-10-methylacridinium
tetrafluoroborate (0.01 equiv), diphenyl disulfide (0.10 equiv), and the amine (1.5 equiv).[4]

o Seal the vessel and purge with nitrogen.[4]
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e Add 2,6-lutidine (0.25 equiv), the alkene (1.0 equiv), and the sparged dichloromethane via

syringe.[4]

» Seal the vial securely with Teflon tape and irradiate with a blue LED lamp (450 nm) at room

temperature with stirring.[4]

e Monitor the reaction progress by TLC or GC-MS.

e Once the reaction is complete, quench with a solution of TEMPO (~5 mg) in dichloromethane

(~0.2 mL).[4]

o Concentrate the mixture in vacuo.[4]

 Purify the crude product by flash column chromatography to isolate the anti-Markovnikov

amine adduct.

Data Summary: Substrate Scope

The reaction tolerates a variety of functional groups and can be used to synthesize diverse

nitrogen-containing structures. The following tables summarize representative yields for

different substrates.

Table 1: Intramolecular Hydroamination of Unsaturated Amines (Data compiled from

representative examples in the literature.[1])

Substrate (Unsaturated

Amine) Product (Heterocycle) Yield (%)
N-Tosyl-4-penten-1-amine 1-Tosyl-2-methylpyrrolidine 95
N-Tosyl-5-hexen-1-amine 1-Tosyl-2-methylpiperidine 88
N-Mesyl-4-penten-1-amine 1-Mesyl-2-methylpyrrolidine 91
N-Boc-4-penten-1-amine 1-Boc-2-methylpyrrolidine 85
N-Benzyl-4-penten-1-amine 1-Benzyl-2-methylpyrrolidine 15
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Table 2: Intermolecular Hydroamination with Heterocyclic Amines (Data adapted from Nguyen
et al.[4])

Alkene Amine Product Yield (%)
) 1-(Octan-2-yl)-1H-
1-Octene Imidazole o 75
imidazole

1-(2-Phenylethyl)-1H-

Styrene Imidazole o 85
imidazole
1-(2-

o-Methylstyrene Pyrazole Phenylpropyl)-1H- 78
pyrazole

) 1-(Octan-2-yl)-1H-
1-Octene 1,2,4-Triazole ) 65
1,2,4-triazole

) 1-Cyclohexyl-1H-
Cyclohexene Imidazole o 60
imidazole

Table 3: Intermolecular Hydroamination with Triflamide (Data adapted from Nguyen et al.[4])
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Alkene Amine Product Yield (%)
N-(2-
a-Methylstyrene Triflamide Phenylpropyl)trifluoro 920

methanesulfonamide

N-((1R,2R,5S)-6,6-

Dimethylbicyclo[3.1.1]
B-Pinene Triflamide heptan-2- 82

yl)methyltrifluorometh

anesulfonamide

N-((2-
] ) Methylcyclohexyl)met
1-Methylcyclohexene Triflamide i 75
hytrifluoromethanesu

[fonamide

N-(4-Phenylbutan-2-
4-Phenyl-1-butene Triflamide yhtrifluoromethanesulf 88
onamide

Conclusion

The use of 9-Mesityl-10-methylacridinium in photoredox catalysis provides a powerful and
reliable method for achieving anti-Markovnikov hydroamination of alkenes.[1] The mild, metal-
free conditions, broad substrate scope, and high regioselectivity make it an attractive strategy
for the synthesis of complex amines and nitrogen heterocycles in academic and industrial
settings.[4] The straightforward experimental setup further enhances its utility for researchers in
organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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